Ac-DNLD-AMC

Übersicht

Beschreibung

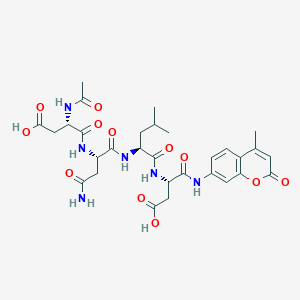

Ac-DNLD-AMC, also known as N-acetyl-L-α-aspartyl-L-asparaginyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine, is a fluorogenic substrate for caspase-3. Upon enzymatic cleavage by caspase-3, it releases 7-amino-4-methylcoumarin (AMC), which exhibits fluorescence. This property makes this compound a valuable tool in biochemical assays to quantify caspase-3 activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DNLD-AMC involves the stepwise assembly of the peptide chain, followed by the attachment of the AMC moiety. The process typically includes:

Solid-phase peptide synthesis (SPPS): This method is used to sequentially add amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions.

Coupling reactions: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).

Attachment of AMC: The AMC moiety is attached to the peptide through a coupling reaction, forming the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) ensures the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Ac-DNLD-AMC primarily undergoes enzymatic cleavage reactions. The key reaction involves the cleavage by caspase-3, resulting in the release of the fluorescent AMC moiety .

Common Reagents and Conditions

Enzymatic cleavage: Caspase-3 is the primary enzyme used to cleave this compound.

Fluorescence detection: The released AMC is detected using a fluorescence spectrometer with excitation and emission wavelengths of 340-360 nm and 440-460 nm, respectively.

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits fluorescence .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Quantification of Caspase-3 Activity

Ac-DNLD-AMC is primarily used to measure caspase-3 activity, a crucial enzyme involved in the apoptosis pathway. The cleavage of this substrate by caspase-3 results in increased fluorescence, allowing researchers to quantify enzyme activity in various biological samples.

Table 1: Comparison of Caspase-3 Substrates

| Substrate | Fluorescent Product | Kiapp (nM) | Specificity |

|---|---|---|---|

| This compound | 7-amino-4-methylcoumarin | 0.68 | High specificity for caspase-3 |

| Ac-DEVD-AMC | 7-amino-4-methylcoumarin | 2.7 | General caspase substrate |

| Ac-WLA-AMC | 7-amino-4-methylcoumarin | Not specified | Less specificity compared to DNLD |

Cell Biology

Monitoring Apoptosis in Live Cells

Researchers utilize this compound to monitor caspase-3 activity in live cells, providing insights into cellular responses to various stimuli and the mechanisms underlying apoptosis. This application is vital for understanding disease processes and therapeutic interventions.

Case Study: Apoptosis Induction in Cancer Cells

In a study examining the effects of chemotherapeutic agents on cancer cells, researchers employed this compound to assess the induction of apoptosis. The results indicated a significant increase in fluorescence intensity correlating with increased caspase-3 activity, confirming apoptosis as a mechanism of cell death induced by the treatment.

Medical Research

Drug Discovery and Development

this compound plays a critical role in drug discovery, particularly in screening potential inhibitors of caspase-3. This is essential for developing therapies targeting diseases characterized by dysregulated apoptosis, such as neurodegenerative disorders and certain cancers.

Table 2: Inhibitor Screening Using this compound

| Inhibitor Name | IC50 (nM) | Effect on Caspase Activity |

|---|---|---|

| Inhibitor A | 1.90 | Significant inhibition |

| Inhibitor B | 2.70 | Moderate inhibition |

| Inhibitor C | 0.68 | Potent inhibition |

Industrial Applications

Diagnostic Kits Development

The compound is also utilized in the development of diagnostic kits for detecting caspase-3 activity in clinical samples. These kits are valuable for diagnosing conditions associated with abnormal apoptosis, such as autoimmune diseases and cancer.

Case Study: Clinical Diagnostic Application

A diagnostic kit incorporating this compound was tested on patient samples with suspected apoptotic disorders. The fluorescence measurements provided reliable data correlating with disease severity, demonstrating the compound's utility in clinical diagnostics.

Wirkmechanismus

Ac-DNLD-AMC functions as a substrate for caspase-3. Upon enzymatic cleavage by caspase-3, the peptide bond between the aspartic acid and AMC moiety is hydrolyzed, releasing the fluorescent AMC. This fluorescence can be quantified to measure caspase-3 activity. The molecular targets involved in this process are the active sites of caspase-3, which recognize and cleave the specific peptide sequence in this compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ac-DEVD-AMC: Ein weiteres fluorogenes Substrat für Caspase-3 mit einer anderen Peptidsequenz (DEVD), die an AMC gebunden ist.

Ac-WLA-AMC: Ein fluorogenes Substrat für Caspase-3 mit einer anderen Peptidsequenz (WLA), die an AMC gebunden ist.

Einzigartigkeit von Ac-DNLD-AMC

This compound ist einzigartig aufgrund seiner spezifischen Peptidsequenz (DNLD), die eine hohe Selektivität und Sensitivität für die Caspase-3-Aktivität bietet. Dies macht es zu einem wertvollen Werkzeug zur genauen Quantifizierung der Caspase-3-Aktivität in verschiedenen Forschungsanwendungen .

Biologische Aktivität

Ac-DNLD-AMC, a fluorogenic substrate, plays a significant role in the study of caspase activity, particularly in apoptosis and various cellular processes. This article delves into the biological activity of this compound, examining its applications, mechanisms, and relevant research findings.

Overview of this compound

This compound is a synthetic substrate designed for detecting caspase activity. It is particularly valuable in research involving programmed cell death (apoptosis), where caspases are critical mediators. The compound is characterized by its ability to emit fluorescence upon cleavage by active caspases, allowing for sensitive detection and quantification in biological samples.

The biological activity of this compound is primarily attributed to its interaction with caspases, which are cysteine proteases that play essential roles in apoptosis. Upon cleavage by active caspases, the substrate releases 7-amino-4-methylcoumarin (AMC), a fluorescent product that can be detected using fluorescence spectrometry. The excitation and emission wavelengths for AMC are approximately 342 nm and 441 nm, respectively.

1. Caspase Activity Measurement

This compound has been extensively utilized to measure caspase-3 and caspase-7 activities in various cell types. A typical assay involves incubating cell extracts with this compound and measuring fluorescence over time to quantify enzyme activity.

| Study | Cell Type | Caspase Activity | Findings |

|---|---|---|---|

| Study A | HeLa Cells | Increased upon apoptosis induction | Confirmed the role of caspases in cell death pathways. |

| Study B | Neuronal Cells | Significant inhibition with caspase inhibitors | Demonstrated potential neuroprotective effects of inhibitors. |

2. Case Studies

Several case studies highlight the applications of this compound in understanding disease mechanisms:

- Neurodegenerative Diseases : In rodent models of traumatic brain injury (TBI), treatment with caspase inhibitors reduced neuronal apoptosis, suggesting therapeutic potential for neuroprotection.

- Cancer Research : In cancer cell lines, increased levels of caspase activity were correlated with enhanced apoptosis following chemotherapy treatment, underscoring the importance of caspases in tumor response to therapy.

Comparative Analysis with Other Substrates

This compound is often compared with other fluorogenic substrates like Ac-DEVD-AMC and Ac-DEVD-pNA. Below is a table summarizing their characteristics:

| Substrate | Fluorescence Type | Primary Use | Advantages |

|---|---|---|---|

| This compound | Fluorescent | Caspase-3/7 activity measurement | High sensitivity, real-time monitoring |

| Ac-DEVD-AMC | Fluorescent | Caspase-3 activity measurement | Widely used, established protocols |

| Ac-DEVD-pNA | Colorimetric | Caspase-3/7 activity measurement | Simpler detection but less sensitive |

Eigenschaften

IUPAC Name |

(3S)-3-acetamido-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O12/c1-13(2)7-18(34-29(46)19(10-23(31)38)35-30(47)20(11-24(39)40)32-15(4)37)28(45)36-21(12-25(41)42)27(44)33-16-5-6-17-14(3)8-26(43)48-22(17)9-16/h5-6,8-9,13,18-21H,7,10-12H2,1-4H3,(H2,31,38)(H,32,37)(H,33,44)(H,34,46)(H,35,47)(H,36,45)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRRXVTUFUKLDZ-TUFLPTIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N6O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.